

# Application Note: Immunofluorescence Staining with STR-V-53

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## Compound of Interest

Compound Name: STR-V-53

Cat. No.: B12371438

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Product Name: **STR-V-53** (Anti-Vimentin, Rabbit Polyclonal Antibody) Catalogue Number: **STR-V-53-100** For Research Use Only.

## Introduction

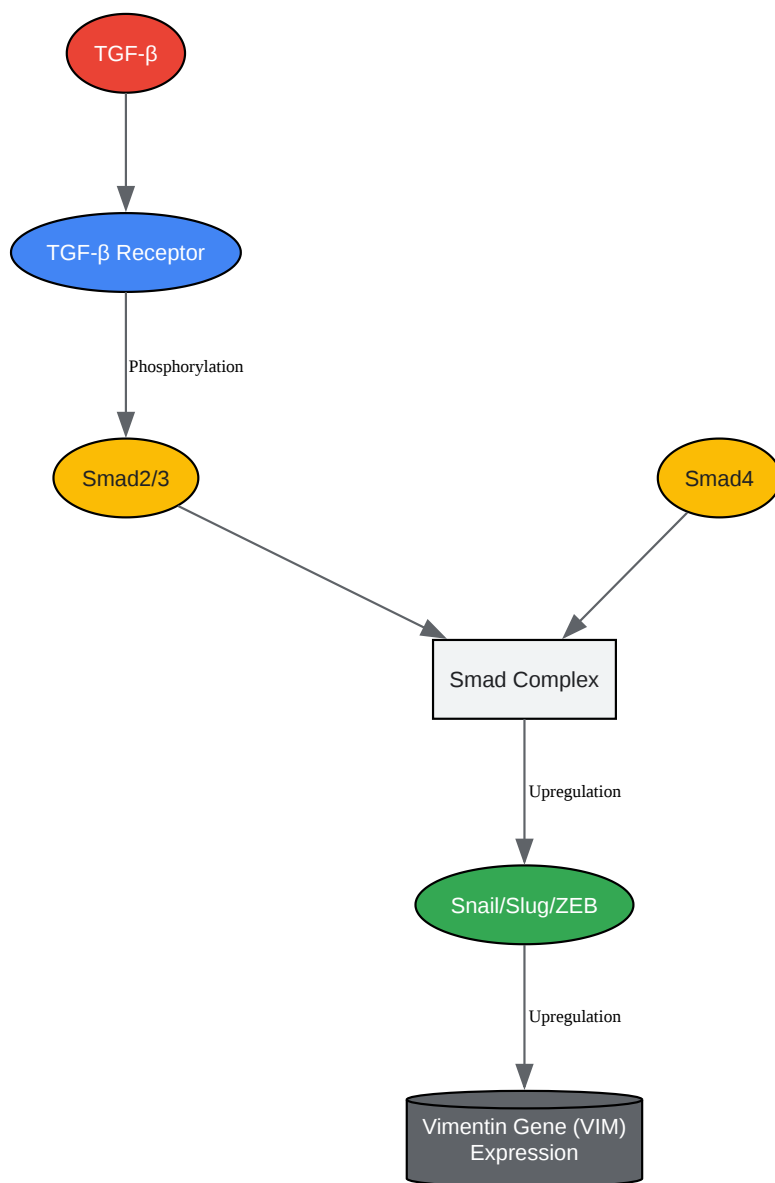
**STR-V-53** is a highly specific rabbit polyclonal antibody designed for the detection of Vimentin. Vimentin is a 57 kDa Type III intermediate filament (IF) protein that is a major cytoskeletal component in mesenchymal cells.<sup>[1]</sup> It plays a crucial role in maintaining cell integrity, anchoring organelles, and is involved in cell migration, adhesion, and signaling.<sup>[2][3]</sup> Upregulation of Vimentin is a hallmark of the Epithelial-to-Mesenchymal Transition (EMT), a key process in embryonic development, wound healing, and cancer metastasis.<sup>[4][5][6]</sup> **STR-V-53** is an essential tool for researchers studying cytoskeletal dynamics, cancer biology, and developmental processes, providing robust and specific staining in immunofluorescence (IF) applications.

## Product Specifications

Feature	Specification
Target	Vimentin
Host Species	Rabbit
Clonality	Polyclonal
Isotype	IgG
Reactivity	Human, Mouse, Rat (Verified)
Application	Immunofluorescence (IF), Immunohistochemistry (IHC)
Formulation	Liquid in PBS with 0.09% Sodium Azide, 50% Glycerol
Storage	Store at -20°C. Avoid repeated freeze-thaw cycles.

## Signaling Pathway and Workflow

Vimentin expression is a key downstream event in signaling pathways that induce EMT, such as the TGF- $\beta$ /Smad pathway. Activation of this pathway leads to the upregulation of transcription factors like Snail and ZEB, which in turn drive the expression of mesenchymal genes, including Vimentin (VIM).[\[6\]](#)[\[7\]](#)

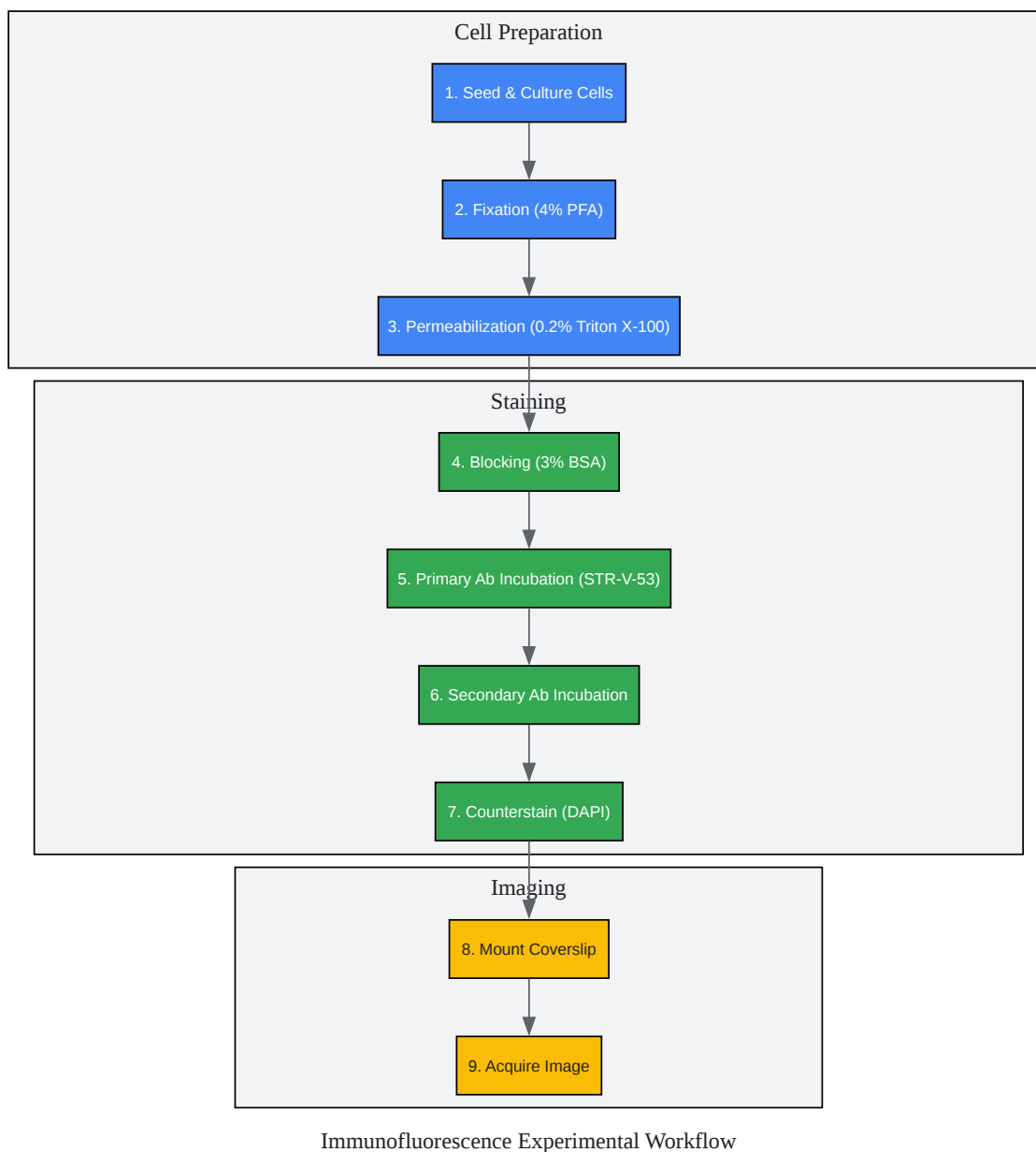


Simplified EMT Signaling Pathway Leading to Vimentin Expression

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**Caption:** TGF-β signaling induces Vimentin expression during EMT.

The general workflow for immunofluorescence using **STR-V-53** involves cell preparation, antibody staining, and microscopic imaging.



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**Caption:** Step-by-step workflow for immunofluorescence staining.

## Recommended Dilutions and Data

Optimal dilutions should be determined experimentally by the end-user. The following table provides recommended starting dilutions and expected results based on validation in HeLa cells.

Application	Recommended Starting Dilution	Fixation/Permeabilization	Expected Staining Pattern
Immunofluorescence (IF/ICC)	1:200 - 1:500	4% PFA / 0.2% Triton X-100	Cytoplasmic, filamentous
Immunohistochemistry (IHC-P)	1:100 - 1:300	4% PFA / Heat-mediated antigen retrieval	Cytoplasmic

Quantitative Analysis Example (HeLa Cells):

Parameter	Control (No Primary Ab)	STR-V-53 (1:400)
Mean Fluorescence Intensity (A.U.)	15 ± 4	210 ± 35

| Signal-to-Noise Ratio | - | > 10 |

## Detailed Protocol: Immunofluorescence (Cultured Cells)

This protocol is optimized for staining Vimentin in adherent cell lines (e.g., HeLa, A549) grown on glass coverslips.

Reagents and Materials:

- **STR-V-53** (Anti-Vimentin Antibody)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

- Permeabilization Buffer: 0.2% Triton™ X-100 in PBS[8]
- Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS[8][9]
- Wash Buffer: PBS
- Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG (H+L) Cross-Adsorbed, Alexa Fluor™ 488)
- Nuclear Counterstain: DAPI (e.g., 300 nM in PBS)[9]
- Antifade Mounting Medium
- Glass slides and coverslips

#### Procedure:

- Cell Seeding: Seed cells onto sterile glass coverslips in a culture dish and allow them to adhere and grow to 60-80% confluency.
- Fixation: Aspirate the culture medium and gently wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[9]
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular targets.[9]
- Blocking: Wash three times with PBS. Aspirate the buffer and add Blocking Buffer, incubating for 1 hour at room temperature to minimize non-specific antibody binding.[8][9]
- Primary Antibody Incubation: Dilute the **STR-V-53** primary antibody to the desired concentration (e.g., 1:400) in Blocking Buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[9]
- Washing: Wash the cells three times with PBS for 5 minutes each.

- **Secondary Antibody Incubation:** Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate for 1 hour at room temperature, protected from light.<sup>[9]</sup>
- **Washing:** Wash three times with PBS for 5 minutes each, keeping the samples protected from light.
- **Counterstaining:** Incubate cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.<sup>[9]</sup>
- **Final Wash:** Wash twice with PBS.
- **Mounting:** Carefully mount the coverslip onto a glass slide using a drop of antifade mounting medium. Seal the edges with clear nail polish and allow it to dry.
- **Imaging:** Visualize the staining using a fluorescence or confocal microscope. Acquire images using appropriate filters (e.g., blue channel for DAPI, green for Alexa Fluor 488).

## Troubleshooting

Problem	Possible Cause	Suggested Solution
Weak or No Signal	Antibody concentration too low.	Increase antibody concentration or incubation time. <a href="#">[10]</a> <a href="#">[11]</a>
Inefficient permeabilization.	Ensure Permeabilization Buffer is fresh and incubation time is adequate. <a href="#">[12]</a>	
Target protein has low expression.	Use a positive control cell line known to express high levels of Vimentin.	
High Background	Antibody concentration too high.	Decrease antibody concentration and/or incubation time. <a href="#">[10]</a>
Insufficient blocking.	Increase blocking time to 1-2 hours or increase BSA concentration to 5%. <a href="#">[10]</a>	
Inadequate washing.	Increase the number and duration of wash steps. <a href="#">[13]</a>	
Non-specific Staining	Secondary antibody is binding non-specifically.	Run a secondary antibody-only control. Consider using a pre-adsorbed secondary antibody. <a href="#">[11]</a> <a href="#">[13]</a>
Fixation artifact.	Ensure PFA is freshly prepared. Methanol fixation can sometimes reduce artifacts. <a href="#">[8]</a> <a href="#">[13]</a>	

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